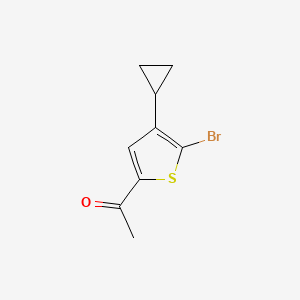
5-Acetyl-2-bromo-3-(cyclopropyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-bromo-3-(cyclopropyl)thiophene is a chemical compound with potential implications in various fields of research and industry. It has the molecular formula C9H9BrOS and a molecular weight of 245.13 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring are an acetyl group, a bromine atom, and a cyclopropyl group .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The compound has been successfully used in palladium-catalysed direct arylation processes. Notably, it undergoes regioselective arylation at the C5 position without decomposition, demonstrating its stability and potential in catalytic coupling reactions. The process tolerates a wide variety of functional groups, indicating its versatility in organic synthesis (Beladhria et al., 2013).
Photocycloaddition Reactions
The compound has been involved in [2 + 2] photocycloaddition reactions, showcasing its reactivity under photoexcitation. This indicates its utility in synthesizing cyclobuta derivatives, which are crucial in various chemical transformations (Döpp et al., 2006).
Conformational Studies
Studies on derivatives of the compound have provided insights into conformational preferences, particularly the s-cis-trans isomerism. These findings have implications in understanding the molecular behavior and designing molecules with specific stereochemical configurations (Rittner et al., 2011).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in synthesizing various heterocyclic compounds, such as those combining thiophene and benzimidazole or 1,2,4-triazole moieties. These compounds have shown promise in biological applications due to their diverse biological activities (Mabkhot et al., 2017).
Antimicrobial Applications
Derivatives of the compound have exhibited antimicrobial properties, particularly against biofilm formation by marine bacteria. This suggests its potential in developing new antimicrobial agents or coatings to prevent biofilm-associated infections (Benneche et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in pathways related to carbon–carbon bond formation.
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds.
Eigenschaften
IUPAC Name |
1-(5-bromo-4-cyclopropylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c1-5(11)8-4-7(6-2-3-6)9(10)12-8/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMZIPDSKNHUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
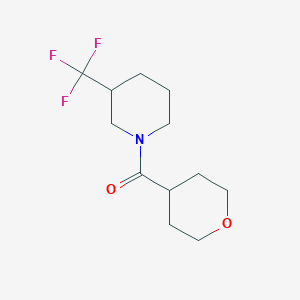

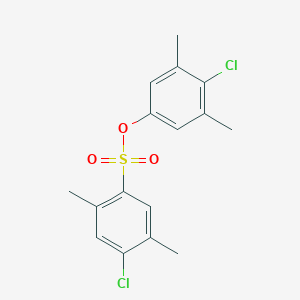

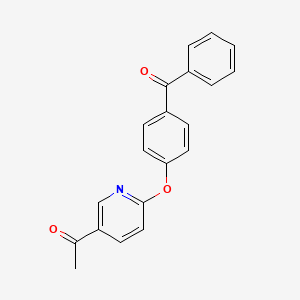


![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)
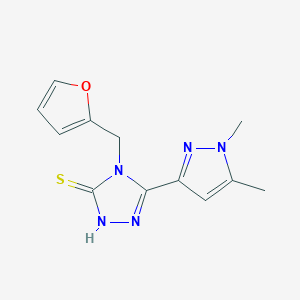
![2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2424008.png)
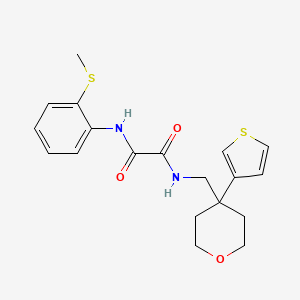
![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2424011.png)
![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2424013.png)
